molecular formula C9H8BrClO3 B13922285 2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde

2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B13922285
M. Wt: 279.51 g/mol
InChI Key: UYWWVBWBSSTAOZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6BrClO3. It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxymethoxy substituents on the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a methoxymethoxy-substituted benzaldehyde precursor. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential as an intermediate in the synthesis of therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: Employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by forming a covalent bond with the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both bromine and chlorine substituents along with the methoxymethoxy group. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

2-bromo-6-chloro-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H8BrClO3/c1-13-5-14-6-2-8(10)7(4-12)9(11)3-6/h2-4H,5H2,1H3

InChI Key

UYWWVBWBSSTAOZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)C=O)Cl

Origin of Product

United States

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